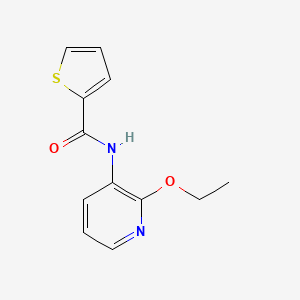

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC19951342

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O2S |

|---|---|

| Molecular Weight | 248.30 g/mol |

| IUPAC Name | N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C12H12N2O2S/c1-2-16-12-9(5-3-7-13-12)14-11(15)10-6-4-8-17-10/h3-8H,2H2,1H3,(H,14,15) |

| Standard InChI Key | JEKCBCPATBQZLF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC=N1)NC(=O)C2=CC=CS2 |

Introduction

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide is a heterocyclic compound belonging to the class of thiophene carboxamides. These compounds are of significant interest in medicinal chemistry due to their structural versatility and potential biological activities, including antimicrobial, antioxidant, and pesticidal properties.

Synthesis

The synthesis of N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide typically involves:

-

Acylation Reaction: Reacting a thiophene carboxylic acid derivative with a pyridinyl amine in the presence of coupling reagents such as thionyl chloride or carbodiimides.

-

Substitution: Introducing the ethoxy group on the pyridine ring via nucleophilic substitution or alkylation reactions.

Spectroscopic Characterization

To confirm its structure, various techniques are employed:

| Technique | Key Findings |

|---|---|

| IR Spectroscopy | Presence of amide (C=O) stretching (~1650–1700 cm⁻¹) and N-H stretching (~3200 cm⁻¹). |

| NMR Spectroscopy | Signals for aromatic protons (pyridine and thiophene), ethoxy group (-CH₂ and -CH₃), and amide protons. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (~248). |

Biological Activities

N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide is part of a broader class of thiophene carboxamides known for their diverse biological activities:

-

Antimicrobial Activity:

-

Effective against Gram-positive and Gram-negative bacteria.

-

Mechanism: Interaction with bacterial enzymes or membranes.

-

-

Antioxidant Properties:

-

Scavenges free radicals via electron donation.

-

Evaluated using assays like ABTS or DPPH.

-

-

Pesticidal Applications:

-

Potential use as an agrochemical due to its thienopyridine core structure.

-

Computational Studies

Density Functional Theory (DFT) calculations provide insights into the electronic properties:

-

HOMO-LUMO Gap (ΔE):

-

Indicates chemical reactivity and stability.

-

Smaller gaps suggest higher reactivity.

-

-

Molecular Docking:

-

Simulations show strong binding affinity to biological targets such as enzymes or receptors.

-

Comparative Data Table

Below is a comparison of similar thiophene carboxamides:

| Compound | Activity | Key Structural Feature |

|---|---|---|

| N-(3-cyanothiophen-2-yl)-acetamide | Antimicrobial, Antioxidant | Cyano group enhances reactivity |

| N-(4-pyridyl)-thiophene-2-carboxamide | Pesticidal | Pyridyl group improves binding |

| N-(2-ethoxypyridin-3-yl)-thiophene-2-carboxamide | Antioxidant, Antibacterial | Ethoxy group modulates lipophilicity |

Future Directions

Further research on N-(2-ethoxypyridin-3-yl)thiophene-2-carboxamide could explore:

-

Pharmacological Testing: Investigating its efficacy in disease models.

-

Structure Optimization: Modifying substituents to enhance activity.

-

Industrial Applications: Developing agrochemicals or pharmaceuticals based on this scaffold.

This compound exemplifies the potential of heterocyclic chemistry in creating multifunctional molecules for diverse applications in science and industry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume